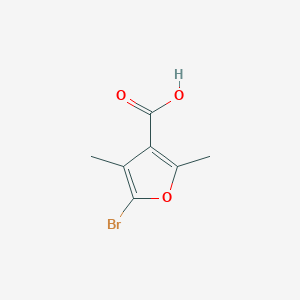

5-Bromo-2,4-dimethylfuran-3-carboxylic acid

Description

5-Bromo-2,4-dimethylfuran-3-carboxylic acid is a synthetic compound with the molecular formula C7H7BrO3 and a molecular weight of 219.034 g/mol.

Properties

IUPAC Name |

5-bromo-2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVMFQGNASXNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid typically involves the bromination of 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

5-Bromo-2,4-dimethylfuran-3-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This compound can be utilized to synthesize other functionalized furan derivatives, which are important in the development of pharmaceuticals and agrochemicals .

2. Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions, facilitating transformations that lead to the formation of more complex structures. Its reactivity is attributed to the bromine atom and the carboxylic acid group, which can engage in hydrogen bonding and electrophilic reactions.

Biological Applications

1. Antiviral Activity

Research has indicated that furan-carboxamide derivatives, related to this compound, exhibit significant antiviral properties. A study demonstrated that these derivatives could inhibit the neuraminidase enzyme of influenza viruses (H1N1 and H5N1), showcasing their potential as antiviral agents . The ability to suppress pro-inflammatory cytokines further enhances their therapeutic profile.

2. Anticancer Properties

Compounds derived from furan scaffolds have been explored for their anticancer activities. For instance, benzofuran derivatives have shown dramatic anticancer effects, suggesting that this compound could be a precursor for developing new anticancer drugs. The structural modifications of furan derivatives have been linked to improved selectivity against cancer cells.

Medicinal Applications

1. Pharmaceutical Intermediates

This compound is increasingly recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for potential therapeutic applications across different medical fields, including oncology and infectious diseases .

2. Development of New Materials

In addition to its biological applications, this compound is utilized in developing new materials within the chemical industry. Its properties make it suitable for creating fine chemicals and advanced materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations that contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid: Similar in structure but differs in the position of the bromine atom and the presence of a benzofuran ring.

4,5-Dibromo-2-furoic acid: Contains two bromine atoms and differs in the substitution pattern on the furan ring.

2,5-Dimethyl-3-furoic acid: Lacks the bromine atom and has a different substitution pattern on the furan ring.

Uniqueness

5-Bromo-2,4-dimethylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and carboxylic acid groups allows for diverse chemical transformations and applications in various fields of research and industry.

Biological Activity

5-Bromo-2,4-dimethylfuran-3-carboxylic acid is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : 231.07 g/mol

- Functional Groups : Contains a bromine atom, a furan ring, and a carboxylic acid group.

The presence of these functional groups suggests potential reactivity and interaction with biomolecules, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Reactivity : The bromine atom and carboxylic acid group facilitate nucleophilic and electrophilic reactions, enabling the compound to form hydrogen bonds and participate in biochemical pathways.

- Biochemical Interactions : It may influence cell signaling pathways, gene expression, and metabolic processes by binding to specific enzymes or receptors.

Antiviral Activity

Another area of exploration is the antiviral properties of furan derivatives. For instance:

- Furan-carboxamide derivatives have been identified as potent inhibitors against influenza viruses, including H5N1. These compounds exhibited micromolar potency and demonstrated a significant impact on viral replication .

This suggests that this compound may also possess similar antiviral properties due to its structural characteristics.

Research Findings

A summary of key findings related to the biological activity of furan derivatives is provided below:

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of furan derivatives, several compounds were synthesized and tested against human breast cancer cell lines. The results indicated that specific modifications enhanced biological activity significantly compared to parent compounds.

Case Study 2: Antiviral Screening

A series of furan-carboxamide derivatives were screened for antiviral activity against H5N1. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against viral targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.